molecular formula C10H8ClNO B1592830 1-Chloro-7-methoxyisoquinoline CAS No. 53533-54-3

1-Chloro-7-methoxyisoquinoline

Cat. No. B1592830
CAS RN: 53533-54-3
M. Wt: 193.63 g/mol
InChI Key: SSBMOLGNIQJGPF-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Chloro-7-methoxyisoquinoline is 1S/C10H8ClNO/c1-13-8-3-2-7-4-5-12-10 (11)9 (7)6-8/h2-6H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Chloro-7-methoxyisoquinoline is a powder that is stored at room temperature . It has a melting point of 76-78 degrees Celsius .

Scientific Research Applications

1-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It’s a powder with a melting point of 76-78 degrees Celsius . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Isoquinolines, which 1-Chloro-7-methoxyisoquinoline is a derivative of, are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety information .

properties

IUPAC Name

1-chloro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBMOLGNIQJGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623862
Record name 1-Chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-methoxyisoquinoline

CAS RN

53533-54-3
Record name 1-Chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxy-isoquinoline-N-oxide hydrochloride (38.2 g) was added in portions to phosphoryl chloride (275 mL) and the mixture heated at 90° C. for 6 h. Excess of phosphoryl chloride was removed in vacuo. The remaining white solid was washed with water, filtered and dried in vacuo. Yield: 28.3 g (81%) m.p. 77-78° C.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Asagarasu, T Matsui, H Hayashi… - Chemical and …, 2009 - jstage.jst.go.jp
We have prepared a series of piperazinylpyridine derivatives for the treatment of irritable bowel syndrome (IBS). These compounds, which were designed by pharmacophore analysis, …
Number of citations: 25 www.jstage.jst.go.jp
MD Nair, MS Premila, FD Popp, FF Duarte… - Wiley Online Library
A large number of alkaloids and other natural products carry the isoquinoline skeleton. These natural products provide the basis for many intensive efforts towards the development of …
Number of citations: 0 onlinelibrary.wiley.com
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com
G Magarò, F Prati, B Garofalo, G Corso… - Journal of Medicinal …, 2019 - ACS Publications
Bacterial resistance is increasing rapidly, requiring urgent identification of new antibacterial drugs that are effective against multidrug-resistant pathogens. Novel bacterial …
Number of citations: 12 pubs.acs.org

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